Chemical structure and properties of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate
Chemical structure and properties of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present its chemical structure, plausible synthetic routes, predicted properties, and potential biological significance. The indazole scaffold is a well-established "privileged structure" in drug discovery, known for a wide range of biological activities.[1] This guide will focus on the potential of the title compound as a modulator of key biological targets, drawing parallels from documented activities of similar 7-methoxy-indazole and indazole-5-carboxylate derivatives.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to a diverse range of biological targets.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
This guide focuses on a specific derivative, Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, which incorporates several key structural features: the indazole core, a methoxy group at the 7-position, a methyl group at the N-1 position of the pyrazole ring, and an ethyl carboxylate group at the 5-position. Each of these substituents can significantly influence the molecule's physicochemical properties and its interaction with biological systems.
Chemical Structure and Physicochemical Properties
The chemical structure of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is characterized by the planar indazole ring system. The N-methylation at the 1-position is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target engagement.[4] The methoxy group at the 7-position and the ethyl carboxylate at the 5-position are expected to influence the molecule's electronic distribution and its potential as a hydrogen bond acceptor.
| Property | Value | Source |
| CAS Number | 894779-32-9 | [5] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [6] |
| Molecular Weight | 246.27 g/mol | [6] |
| Predicted LogP | 2.1 | (Predicted) |
| Predicted pKa | (Not readily available) | |
| Predicted Solubility | (Not readily available) | |
| Physical Appearance | (Not specified, likely a solid) |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could start from a substituted aminobenzonitrile or a related precursor to form the indazole ring, followed by regioselective N-methylation. The choice of starting materials and cyclization conditions would be critical to ensure the desired substitution pattern on the benzene ring.
The subsequent N-methylation of the indazole-5-carboxylate intermediate is a key step. The regioselectivity of this reaction (N-1 vs. N-2 methylation) is influenced by the substituents on the indazole ring and the reaction conditions employed.[4]
Caption: Proposed general synthetic workflow for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on general methods for N-alkylation of indazoles and should be optimized for this specific substrate.
Step 1: N-Methylation of Ethyl 7-methoxy-1H-indazole-5-carboxylate
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To a solution of Ethyl 7-methoxy-1H-indazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) at room temperature, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
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Stir the mixture for 30 minutes to facilitate the deprotonation of the indazole nitrogen.
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Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate.
Rationale for Experimental Choices:
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Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the starting materials and facilitate the SN2 reaction.
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Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating the indazole nitrogen. For less reactive substrates, a stronger base like sodium hydride may be necessary.
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Methylating Agent: Methyl iodide is a commonly used and effective methylating agent in such reactions.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is not currently available in published literature. The following are predicted spectroscopic characteristics based on the analysis of closely related indazole derivatives.[7][8]
¹H NMR (predicted, in CDCl₃, 400 MHz):
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δ 8.0-8.2 ppm (s, 1H): Proton at the C4 position.
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δ 7.0-7.2 ppm (d, 1H): Proton at the C6 position.
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δ 4.3-4.5 ppm (q, 2H): Methylene protons of the ethyl ester.
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δ 4.0-4.2 ppm (s, 3H): Methyl protons of the N-methyl group.
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δ 3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group.
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δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl ester.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
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δ ~165 ppm: Carbonyl carbon of the ethyl ester.
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δ ~150-155 ppm: Carbon at the C7a position.
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δ ~145-150 ppm: Carbon at the C7 position.
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δ ~135-140 ppm: Carbon at the C3a position.
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δ ~120-125 ppm: Carbon at the C5 position.
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δ ~115-120 ppm: Carbon at the C3 position.
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δ ~110-115 ppm: Carbon at the C6 position.
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δ ~100-105 ppm: Carbon at the C4 position.
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δ ~61 ppm: Methylene carbon of the ethyl ester.
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δ ~56 ppm: Methyl carbon of the methoxy group.
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δ ~35 ppm: Methyl carbon of the N-methyl group.
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δ ~14 ppm: Methyl carbon of the ethyl ester.
IR Spectroscopy (predicted, KBr):
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~2950-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).
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~1710-1730 cm⁻¹: C=O stretching of the ester.
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~1600-1620 cm⁻¹: C=C stretching of the aromatic ring.
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~1250-1300 cm⁻¹: C-O stretching of the ether and ester.
Mass Spectrometry (predicted, ESI+):
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m/z: 247.11 [M+H]⁺
Potential Biological Activity and Therapeutic Applications
The biological activity of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has not been explicitly reported. However, based on the activities of structurally related compounds, it is plausible to predict its potential as a modulator of several important biological targets.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Several 7-substituted indazole derivatives have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[7] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders. The 7-methoxy group on the indazole ring is a key feature in some known nNOS inhibitors. Therefore, it is conceivable that Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate could exhibit inhibitory activity against nNOS, making it a person of interest for the development of therapeutics for neurological conditions.
Caption: Hypothesized mechanism of action as a neuronal nitric oxide synthase inhibitor.
Other Potential Activities
The indazole-5-carboxylate moiety is also present in compounds with other biological activities. For instance, certain indazole-5-carboxamides have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[9] While the title compound is an ester and not an amide, this suggests that the 5-position of the indazole ring is a suitable point for modification to target various enzymes.
Conclusion and Future Directions
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a structurally interesting molecule with potential applications in drug discovery, particularly in the area of neurodegenerative diseases. While direct experimental data for this compound is scarce, this guide has provided a comprehensive overview based on the known chemistry and biology of related indazole derivatives.
Future research should focus on the definitive synthesis and thorough characterization of this compound. The proposed synthetic route provides a starting point for its preparation. Once synthesized, its biological activity should be evaluated, with a primary focus on its potential as an nNOS inhibitor. Further structure-activity relationship (SAR) studies, involving modifications of the ester and methoxy groups, could lead to the discovery of more potent and selective drug candidates.
References
- Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180.
- MDPI. (2024).
- Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Wiley-VCH. (2007).
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1947.
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RSC Publishing. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
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Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
- PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6396-6411.
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